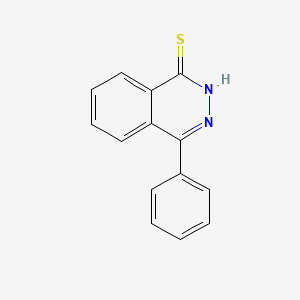

4-Phenyl-phthalazine-1-thiol

Descripción

Contextualization within Phthalazine (B143731) Chemistry

Phthalazines, also known as benzo[d]pyridazines, are a significant class of nitrogen-containing heterocyclic compounds. wikipedia.orgthieme-connect.de The parent compound, phthalazine, has the chemical formula C₈H₆N₂. wikipedia.org The chemistry of phthalazines has been extensively studied, revealing their versatile reactivity and broad range of applications. thieme-connect.delongdom.org Phthalazine derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. longdom.orgontosight.ai

The synthesis of the phthalazine ring system is often achieved through the condensation of hydrazine (B178648) or its derivatives with appropriate precursors like phthalic anhydride (B1165640) or phthalaldehydes. wikipedia.orglongdom.org The presence of the two nitrogen atoms in the ring imparts basic properties to phthalazines, allowing them to form stable salts. wikipedia.orgthieme-connect.de The phthalazine nucleus can undergo various chemical transformations, including oxidation, reduction, and electrophilic substitution, providing a platform for the synthesis of a diverse library of derivatives. wikipedia.orgthieme-connect.de

Significance of the Thiol Moiety in Phthalazine Systems

The introduction of a thiol (-SH) group into the phthalazine ring system, as seen in 4-Phenyl-phthalazine-1-thiol, significantly influences the molecule's chemical behavior. The thiol group is a versatile functional group known for its nucleophilicity and its ability to participate in various reactions, such as oxidation to disulfides or sulfonic acids.

A key characteristic of phthalazine-1-thiols is the potential for thione-thiol tautomerism. ontosight.ai This phenomenon involves the migration of a proton between the sulfur and a nitrogen atom, leading to an equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S and N-H group). ontosight.ai Infrared spectroscopy can be used to distinguish between these tautomers, with the thiol form showing a characteristic S-H stretching vibration and the thione form exhibiting a C=S stretching band. mdpi.com The predominant tautomeric form can be influenced by factors such as the solvent and the electronic nature of other substituents on the phthalazine ring. ontosight.ai The IUPAC name, 4-phenyl-2H-phthalazine-1-thione, reflects that the thione form is often predominant under standard conditions.

Research Landscape and Emerging Trends for Thiolated Phthalazines

Research into thiolated phthalazines is driven by their potential applications in medicinal chemistry and materials science. The thiol group serves as a handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties. For instance, the thiol group can be alkylated to form thioethers or used in the synthesis of S-nucleosides, which are of interest for their potential biological activities. mdpi.comresearchgate.net

Recent trends in the field focus on the development of efficient and environmentally friendly synthetic methods for these compounds. researchgate.net This includes the use of solid-supported catalysts and one-pot multicomponent reactions to improve yields and reduce waste. researchgate.netjst.go.jp Furthermore, computational studies, such as those employing density functional theory (DFT), are increasingly being used to understand the structure-activity relationships of thiolated phthalazines and to predict their chemical reactivity and potential as antioxidants. acs.org The ability of the thiol group to interact with biological targets, such as cysteine residues in proteins, makes these compounds attractive candidates for the development of novel therapeutic agents. The ongoing exploration of the synthesis and reactivity of thiolated phthalazines continues to open new avenues for their application in various scientific disciplines. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₂S |

| Molecular Weight | 238.31 g/mol |

| CAS Number | 35392-60-0 ontosight.ai |

| IUPAC Name | 4-phenyl-2H-phthalazine-1-thione |

| Synonyms | This compound, 4-phenylphthalazine-1-thiol ontosight.ai |

Table 2: Key Spectroscopic Data for Phthalazine-1-thiol (B18846) Tautomers

| Spectroscopic Technique | Thiol Form | Thione Form |

|---|---|---|

| Infrared (IR) Spectroscopy | S-H stretch (~2410 cm⁻¹) mdpi.com | C=S stretch (~1323 cm⁻¹) mdpi.com |

| ¹H NMR Spectroscopy | S-H proton signal (~2.50 ppm) | N-H proton signal |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-phenyl-2H-phthalazine-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCRPTIUWPVUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350560 | |

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35392-60-0 | |

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenyl Phthalazine 1 Thiol

Strategies for Phthalazine (B143731) Core Construction Leading to Thiol Derivatives

The foundational step in the synthesis of 4-phenyl-phthalazine-1-thiol is the creation of the bicyclic phthalazinone framework. This is typically accomplished through cyclization reactions that form the key precursor, 4-phenyl-1(2H)-phthalazinone.

Cyclization Reactions for Phthalazinone Precursors

The formation of the phthalazinone ring system can be approached from several starting materials, with o-aroylbenzoic acid derivatives and phthalic anhydride (B1165640) analogues being the most common precursors.

A prevalent and effective method for the synthesis of 4-substituted phthalazinones involves the cyclocondensation of o-aroylbenzoic acids with hydrazine (B178648) derivatives. longdom.orglongdom.org In the specific case of 4-phenyl-phthalazinone, the starting material is o-benzoylbenzoic acid. This reaction proceeds by heating o-benzoylbenzoic acid with hydrazine hydrate (B1144303), often in a high-boiling solvent such as ethanol (B145695) or butanol. bu.edu.eg The reaction mechanism involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the stable phthalazinone ring.

The reaction of phthalic anhydride with aromatic hydrocarbons like benzene (B151609) in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride, under Friedel-Crafts conditions, is a common route to produce the necessary o-aroylbenzoic acids. longdom.orglongdom.org These intermediates are then cyclized with hydrazine hydrate or its derivatives to furnish the corresponding 4-aryl-phthalazin-1(2H)-ones. longdom.orglongdom.org

Table 1: Synthesis of 4-Phenyl-phthalazinone from o-Benzoylbenzoic Acid

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| o-Benzoylbenzoic Acid | Hydrazine Hydrate | Ethanol | Reflux | 4-Phenyl-1(2H)-phthalazinone | High |

While the direct reaction of phthalic anhydride with hydrazine hydrate typically leads to phthalhydrazide (B32825) (1,4-dihydroxyphthalazine), modifications of this approach can be used to generate substituted phthalazinones. bu.edu.eg For instance, the reaction of phthalic anhydride with phenylhydrazine (B124118) can lead to the formation of N-anilino phthalimide, which can be rearranged to N-phenyl phthalazinedione under basic conditions. bu.edu.eg Although not a direct route to this compound, this chemistry highlights the versatility of phthalic anhydride as a starting material in phthalazine synthesis.

A more direct, though less common, approach involves a one-pot multicomponent reaction. For example, the reaction of phenacyl bromides, thiocarbohydrazide, and phthalic anhydride can yield aryl thiadiazinyl-phthalazine-1,4-diones, demonstrating the feasibility of constructing the phthalazine system from phthalic anhydride in a convergent manner. longdom.org

Thionation of Phthalazinones to Phthalazine-1-thiols

The conversion of the carbonyl group of the phthalazinone precursor to a thiocarbonyl group is the final key step in the synthesis of this compound. This transformation is typically achieved using a thionating agent.

Phosphorus pentasulfide (P₂S₅) is a widely used and effective reagent for the thionation of a variety of carbonyl compounds, including lactams like phthalazinones. scispace.com The reaction involves heating the 4-phenyl-1(2H)-phthalazinone with P₂S₅ in an inert solvent, such as pyridine (B92270) or xylene. The P₂S₅ acts as a sulfur transfer agent, replacing the oxygen atom of the carbonyl group with a sulfur atom to form the corresponding thione, which exists in tautomeric equilibrium with the thiol form, this compound.

The combination of P₂S₅ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be a particularly efficient thionating system for amides and lactams, often providing yields comparable or superior to other methods. nih.govaudreyli.comacs.orgscite.ai This reagent combination can offer advantages in terms of milder reaction conditions and easier workup procedures. nih.govaudreyli.comacs.orgscite.ai

Table 2: Thionation of 4-Phenyl-phthalazinone with Phosphorus Pentasulfide

| Reactant | Thionating Agent | Solvent | Conditions | Product |

| 4-Phenyl-1(2H)-phthalazinone | P₂S₅ | Pyridine | Reflux | This compound |

While P₂S₅ is a common choice, other thiating reagents can also be employed for the conversion of phthalazinones to their corresponding thiols. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a popular alternative to P₂S₅. youtube.com It is known for its milder reaction conditions and often results in cleaner reactions with higher yields, particularly for sensitive substrates. The synthesis of Lawesson's reagent itself involves the reaction of P₂S₅ with anisole. scispace.com

The choice of thiating reagent can be influenced by factors such as the substrate's sensitivity, the desired reaction conditions, and the ease of product purification. For the synthesis of this compound, both P₂S₅ and Lawesson's reagent are viable options for the crucial thionation step.

Direct Synthesis Routes Incorporating the Thiol Group

Direct synthesis routes aim to construct the this compound scaffold in a manner that incorporates the thiol or thione group during the primary cyclization process. A common strategy involves the reaction of a suitable phthalic acid derivative, which already contains a sulfur functionality, with a phenyl-substituted hydrazine derivative. For instance, a substituted 2-benzoylbenzoic acid can be converted to a thio-analog, which is then cyclized with hydrazine hydrate. This approach ensures the thiol group is an integral part of the initial ring formation, potentially reducing the number of synthetic steps compared to post-cyclization modifications.

Another direct method involves the cyclocondensation of 2-(phenylcarbonyl)benzothioic S-acid with hydrazine. In this reaction, the thioic acid functional group provides the necessary sulfur atom for the formation of the thione tautomer of the final product. The reaction conditions for these cyclizations, such as solvent and temperature, are critical for achieving high yields and minimizing side-product formation.

Nucleophilic Substitution Approaches for Thiol Introduction

Nucleophilic substitution is one of the most prevalent and versatile methods for introducing a thiol group onto a pre-formed phthalazine ring. This approach typically begins with a halogenated phthalazine intermediate, which serves as an electrophile for various sulfur-based nucleophiles.

The synthesis of this compound via a halogenated intermediate is a robust and widely employed method. The process commences with the synthesis of 4-phenylphthalazin-1(2H)-one, which is subsequently chlorinated to produce the key intermediate, 1-chloro-4-phenylphthalazine (B158345). nih.gov The chlorination is typically achieved using potent reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. nih.gov

This 1-chloro-4-phenylphthalazine is a highly reactive electrophile. The chlorine atom at the 1-position is readily displaced by a variety of nucleophiles, making it an excellent precursor for introducing the desired thiol functionality. nih.govlongdom.org

Once the 1-chloro-4-phenylphthalazine intermediate is obtained, it is treated with a sulfur-containing nucleophile (a thio-nucleophile) to introduce the thiol group. Thiourea (B124793) is a commonly used reagent for this transformation. researchgate.net The reaction proceeds via an initial nucleophilic attack by the sulfur atom of thiourea on the carbon bearing the chlorine atom, leading to the formation of an S-alkylisothiouronium salt intermediate. This intermediate is then hydrolyzed, typically under basic conditions, to yield the final this compound product. This method is advantageous due to the low cost and stability of thiourea. mdpi.comnih.gov

| Intermediate | Thio-nucleophile | Solvent | Conditions | Outcome |

| 1-chloro-4-phenylphthalazine | Thiourea | Ethanol | Reflux | Formation of isothiouronium salt, followed by basic hydrolysis to yield this compound. researchgate.net |

| 1-chloro-4-phenylphthalazine | Sodium Hydrosulfide (B80085) (NaSH) | DMF | Room Temp. | Direct displacement of chloride to form the thiol. |

| 1-chloro-4-phenylphthalazine | Potassium Thiocyanate (B1210189) (KSCN) | Acetone (B3395972) | Reflux | Formation of a thiocyanate intermediate, followed by acidic or basic hydrolysis. |

Green Chemistry Approaches in Phthalazine-thiol Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These methods focus on reducing reaction times, conserving energy, and eliminating the use of toxic solvents.

Prominent green techniques applicable to the synthesis of this compound include the use of ultrasonic irradiation and solvent-free reaction conditions. tandfonline.com Ultrasound has been shown to significantly accelerate a variety of organic reactions, including the synthesis of phthalazine derivatives. mdpi.commdpi.com The phenomenon of acoustic cavitation enhances mass transfer and increases reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. nih.gov For example, the nucleophilic substitution of 1-chloro-4-phenylphthalazine with thiourea can be performed under ultrasonic irradiation, potentially reducing the reaction time from hours to minutes and allowing for the use of greener solvents like water or ethanol. tandfonline.comnih.gov

Solvent-free, or solid-state, synthesis is another key green methodology. eurekaselect.com This involves reacting the solid reactants by heating them together, sometimes in the presence of a solid-support catalyst. This approach completely eliminates the need for solvents, which are often a major source of chemical waste. The synthesis of phthalazine derivatives has been successfully demonstrated under solvent-free conditions, suggesting its applicability for the production of this compound. longdom.org

| Method | Conventional Heating | Ultrasonic Irradiation |

| Reaction Time | 4 - 9.5 hours | 0.5 - 2 hours mdpi.com |

| Yield | 42 - 80% | 69 - 93% mdpi.com |

| Conditions | High temperature, organic solvents | Room temperature, aqueous/ethanolic media nih.gov |

| Energy Consumption | High | Low |

Catalytic Methods in Phthalazine-thiol Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of synthetic routes to this compound. In the context of nucleophilic substitution, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between the organic-soluble 1-chloro-4-phenylphthalazine and an inorganic, aqueous-soluble sulfur salt like NaSH. The PTC, such as a quaternary ammonium (B1175870) salt, transports the hydrosulfide anion from the aqueous phase to the organic phase, thereby accelerating the reaction.

Furthermore, solid acid catalysts like silica (B1680970) sulfuric acid have been used for the synthesis of related phthalazine systems under solvent-free conditions. longdom.org These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced environmental impact. While not specifically documented for this compound, the application of such catalytic systems presents a promising avenue for optimizing its synthesis, particularly in large-scale production where efficiency and sustainability are paramount.

Reactivity and Chemical Transformations of 4 Phenyl Phthalazine 1 Thiol

Tautomerism and Isomerism in Thiol-Thione Systems

4-Phenyl-phthalazine-1-thiol exists in a dynamic equilibrium with its tautomeric form, 4-phenylphthalazin-1(2H)-thione. This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur atom and the adjacent ring nitrogen atom.

Thiol Form: this compound

Thione Form: 4-Phenylphthalazin-1(2H)-thione

The equilibrium position is influenced by factors such as the solvent, temperature, and pH. Generally, in heterocyclic systems, the thione form is the more stable and predominant tautomer in the solid state and in neutral or acidic solutions. The stability of the thione form can be attributed to the greater strength of the C=S double bond within the cyclic amide-like structure. However, in the presence of a base, the equilibrium can shift towards the thiol form through the formation of a thiolate anion, which enhances the nucleophilic character of the sulfur atom for subsequent reactions. This tautomerism is analogous to the well-studied lactam-lactim equilibrium observed in corresponding phthalazinone systems. nih.govacs.org

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in this compound, particularly in its deprotonated thiolate form, is a potent nucleophile. This reactivity is the basis for a variety of chemical transformations, including alkylation, glycosylation, and the synthesis of fused heterocyclic systems.

The nucleophilic sulfur atom readily reacts with electrophilic carbon species, such as alkyl halides and glycosyl halides, to form stable S-substituted derivatives.

S-Alkylation: In the presence of a base, this compound is deprotonated to form the corresponding thiolate, which then undergoes nucleophilic substitution with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) to yield 1-(alkylthio)-4-phenylphthalazine derivatives.

S-Glycosylation: This reaction is a crucial method for synthesizing S-nucleoside analogues. The phthalazinethione can react with activated sugar derivatives, like acetobromo-α-D-glucose, in the presence of a base to form the corresponding S-glycoside. du.edu.eg This process involves the nucleophilic attack of the sulfur atom on the anomeric carbon of the sugar, displacing the leaving group to form a thioglycosidic bond. These reactions are typically stereoselective, with the stereochemistry at the anomeric center being influenced by the reaction conditions and the nature of the glycosyl donor.

Table 1: Examples of S-Alkylation and S-Glycosylation Reactions

| Reactant | Electrophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide | 1-(Methylthio)-4-phenylphthalazine | S-Alkylation |

| This compound | Benzyl Bromide | 1-(Benzylthio)-4-phenylphthalazine | S-Alkylation |

The thione tautomer of this compound contains a cyclic thioamide moiety, which is a versatile precursor for the synthesis of fused sulfur-containing heterocycles. A prominent example is the formation of fused thiazole (B1198619) rings through reactions analogous to the Hantzsch thiazole synthesis.

When treated with α-haloketones (R-CO-CH₂-X), 4-phenylphthalazin-1(2H)-thione can undergo a sequence of reactions to form a thiazolo[2,3-a]phthalazine derivative. The reaction mechanism is believed to proceed via an initial S-alkylation of the thione with the α-haloketone, forming an S-(ketoalkyl) intermediate. This is followed by an intramolecular cyclization, where the ring nitrogen atom attacks the carbonyl carbon of the ketoalkyl chain. The final step is a dehydration reaction that results in the formation of the aromatic fused thiazole ring system. This synthetic strategy provides a pathway to novel polycyclic heterocyclic compounds with potential biological activities.

Electrophilic Reactivity of the Phthalazine (B143731) Core

The phthalazine ring system is generally resistant to electrophilic aromatic substitution. The presence of two electron-withdrawing nitrogen atoms in the pyridazine (B1198779) ring deactivates the entire fused ring system towards attack by electrophiles. This deactivation is more pronounced in the heterocyclic portion of the molecule.

Electrophilic substitution, such as nitration or halogenation, if forced to occur, would preferentially take place on the benzo- portion of the ring system rather than the diazine ring. The directing effects of the fused ring and the existing phenyl substituent would influence the position of substitution. However, such reactions typically require harsh conditions (e.g., strong acids, high temperatures) and may result in low yields or complex mixtures of products. In the case of this compound, electrophilic attack is more likely to occur on the pendant phenyl ring, which is activated compared to the deactivated phthalazine core. Standard electrophilic aromatic substitution reactions on the phenyl group (e.g., nitration, sulfonation) would be expected to proceed under typical conditions, with the phthalazinylthio substituent influencing the regioselectivity (ortho-, para-directing).

Oxidation Reactions of the Thiol Moiety (e.g., to Disulfides, Sulfoxides)

The thiol group is susceptible to oxidation, leading to various sulfur-containing functional groups, most notably disulfides and, upon further oxidation, sulfoxides.

Formation of Disulfides: Mild oxidizing agents can readily convert this compound into its corresponding disulfide, 1,2-bis(4-phenylphthalazin-1-yl)disulfide. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of reagents.

Formation of Sulfoxides: Further oxidation of the sulfur atom can lead to the formation of sulfoxides. This transformation typically involves the oxidation of the corresponding sulfide (B99878) (S-alkylated derivative) rather than the direct oxidation of the thiol or disulfide. The sulfide, 1-(alkylthio)-4-phenylphthalazine, can be oxidized using controlled amounts of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding 1-(alkylsulfinyl)-4-phenylphthalazine. Careful control of reaction conditions is necessary to prevent over-oxidation to the sulfone.

Table 2: Reagents for Oxidation of the Thiol Moiety

| Transformation | Typical Oxidizing Agents | Product Type |

|---|---|---|

| Thiol to Disulfide | Air (O₂), Iodine (I₂), Hydrogen Peroxide (H₂O₂), Dimethyl Sulfoxide (DMSO) | Disulfide |

Design and Synthesis of 4 Phenyl Phthalazine 1 Thiol Derivatives and Analogues

Structural Modifications at the Thiol Position

The thiol group at the C1 position of 4-phenyl-phthalazine-1-thiol is a prime site for chemical derivatization, allowing for the introduction of a wide variety of functionalities. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

S-Substituted Derivatives (e.g., S-nucleosides, S-alkyl derivatives)

The nucleophilic nature of the thiol group facilitates its reaction with electrophiles to form S-substituted derivatives. A notable class of these derivatives is the S-nucleosides, which are of interest for their potential as antiviral and anticancer agents. The synthesis of these compounds typically involves the reaction of the phthalazine-1-thiol (B18846) with a halogenated sugar, often in the presence of a base. For instance, the reaction of a phthalazinethione with acetobromo-α-D-glucose in the presence of triethylamine (B128534) in dry acetone (B3395972) has been reported to yield the corresponding acetylated S-nucleoside. fayoum.edu.egcu.edu.eg

S-alkylation is another common modification, achieved by reacting the thiol with various alkyl halides. This reaction introduces alkyl chains that can modulate the lipophilicity and steric profile of the molecule. The general procedure involves treating the this compound with an appropriate halo compound to furnish the desired S-alkyl derivative. nih.gov

Table 1: Examples of S-Substituted this compound Derivatives

| Derivative Type | Reactants | Synthesis Conditions | Reference |

| Acetylated S-nucleoside | 4-(Pyren-1-ylmethyl)phthalazinethione, Acetobromo-α-D-glucose | Et3N, dry acetone, 25°C, 30h | fayoum.edu.eg |

| S-alkyl derivative | 4-Mesitylphthalazine-1(2H)-thione, Halo compounds | Not specified | nih.gov |

Isosteric Replacements (e.g., Selenium-containing Analogues like Selenones)

Isosteric replacement of the sulfur atom with selenium offers a strategy to create novel analogues with potentially altered biological activities. The synthesis of selenium-containing analogues, such as phthalazine-1(2H)-selenones, has been successfully achieved. A common synthetic route involves the conversion of the corresponding phthalazinone to a 1-chlorophthalazine (B19308) intermediate using a chlorinating agent like phosphorus oxychloride. fayoum.edu.eg This intermediate can then be reacted with a selenium source, such as sodium borohydride (B1222165) and selenium powder in ethanol (B145695), to yield the desired phthalazine-1(2H)-selenone. fayoum.edu.eg This method provides an efficient pathway to selenium-containing nucleoside analogues and other derivatives. fayoum.edu.egresearchgate.net

Table 2: Synthesis of a Selenium-Containing Analogue

| Starting Material | Reagents | Product | Reference |

| 4-(Pyren-1-ylmethyl)phthalazin-1(2H)-one | 1. POCl3, PCl52. NaBH4, Se, ethanol | 4-(Pyren-1-ylmethyl)phthalazine-1(2H)-selenone | fayoum.edu.eg |

Functionalization of the Phthalazine (B143731) Core

Beyond the thiol and phenyl moieties, the phthalazine nucleus itself can be functionalized at its nitrogen atoms or by the fusion of additional heterocyclic rings.

Substitution at Nitrogen Positions

The nitrogen atom at the 2-position of the phthalazinone precursor to this compound can be alkylated to introduce a variety of substituents. ekb.eg N-alkylation is typically achieved by treating the phthalazinone with an alkylating agent, such as ethyl bromoacetate, in the presence of a base. ekb.eg This reaction has been used to introduce acetic acid ester groups, which can be further derivatized, for example, by reaction with hydrazine (B178648) hydrate (B1144303) to form hydrazides. ekb.eg These hydrazides serve as versatile intermediates for further modifications.

Introduction of Fused Heterocyclic Moieties (e.g., Oxadiazoles, Triazoles, Pyrazoles)

A significant area of research has been the fusion of other heterocyclic rings to the phthalazine core, creating polycyclic systems with potentially enhanced biological activities.

Oxadiazoles: 1,3,4-Oxadiazole rings can be fused to the phthalazine nucleus. A common synthetic strategy involves the cyclization of a phthalazinone acetic acid hydrazide derivative. ekb.eg This can be achieved by reacting the hydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride. ekb.eg

Triazoles: The synthesis of triazolo[3,4-a]phthalazine derivatives is another important modification. These compounds can be prepared from 1-hydrazinophthalazine, which can be obtained from the corresponding 1-chlorophthalazine. The 1-hydrazinophthalazine can then undergo cyclization with various reagents to form the fused triazole ring.

Pyrazoles: Pyrazole-fused phthalazine derivatives have also been synthesized. One approach involves the reaction of a phthalazine acetohydrazide derivative with suitable reagents to construct the pyrazole (B372694) ring. For example, reaction with acrylonitrile (B1666552) can lead to the formation of a dihydropyrazole derivative. researchgate.net Multicomponent reactions involving phthalhydrazide (B32825), an aldehyde, and an active methylene (B1212753) compound are also employed for the synthesis of pyrazolo[1,2-b]phthalazine derivatives.

Table 3: Examples of Fused Heterocyclic Derivatives of Phthalazine

| Fused Heterocycle | Precursor | Key Reagents/Conditions | Reference |

| Oxadiazole | Phthalazinone acetic acid hydrazide | Aromatic acids, POCl3 | ekb.eg |

| Pyrazole | Phthalazine acetohydrazide | Acrylonitrile, pyridine (B92270) | researchgate.net |

| Pyrazolo[1,2-b]phthalazine | Phthalhydrazide, aldehyde, malononitrile | Various catalysts |

Structure-Reactivity Relationship Studies in Derivatives

A comprehensive analysis of the structure-reactivity relationships for this compound derivatives would require systematic variation of substituents on both the phenyl ring and the phthalazine nucleus, followed by the quantification of their effects on the reaction rates and mechanisms. Such studies are crucial for optimizing synthetic routes and understanding the chemical behavior of these compounds.

The reactivity of this compound is primarily centered around the thiol group, the nitrogen atoms of the phthalazine ring, and the aromatic systems. The interplay of electronic and steric effects of various substituents would significantly influence the outcomes of chemical transformations.

Electronic Effects:

The electronic nature of substituents on the 4-phenyl group is expected to have a pronounced effect on the reactivity of the entire molecule.

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the phenyl ring would decrease the electron density on the phthalazine core. This would make the nitrogen atoms less nucleophilic and the aromatic rings less susceptible to electrophilic attack. Conversely, the thiol group's acidity might be slightly increased.

Electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) would have the opposite effect, increasing the electron density on the phthalazine system. This would enhance the nucleophilicity of the nitrogen atoms and make the aromatic rings more reactive towards electrophiles.

These electronic influences could be quantitatively assessed using Hammett plots, which correlate the logarithms of reaction rate constants or equilibrium constants with substituent constants (σ). However, no such studies have been specifically reported for this compound derivatives.

Steric Effects:

Steric hindrance from bulky substituents can significantly impact the accessibility of reactive centers.

Substituents at the ortho-positions of the 4-phenyl ring could sterically hinder reactions involving the adjacent nitrogen atom of the phthalazine ring.

Similarly, bulky groups on the phthalazine nucleus could impede the approach of reagents to the thiol group or the nitrogen atoms.

Tautomerism and its Influence on Reactivity:

This compound can exist in tautomeric forms: the thiol form and the thione form (4-phenyl-2H-phthalazine-1-thione). The predominant tautomer will be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. This tautomeric equilibrium is critical as each form presents different reactive sites.

The thiol form has a nucleophilic sulfur atom.

The thione form has a nucleophilic nitrogen atom (N2) and an electrophilic carbon atom at the C1 position.

Reactions such as alkylation can therefore occur at either the sulfur or the nitrogen atom, leading to different products. The ratio of S-alkylation to N-alkylation products would be dependent on the reaction conditions and the electronic and steric properties of the substituents. For instance, electron-withdrawing groups might favor the thione form, potentially leading to a higher proportion of N-alkylation products.

A hypothetical data table illustrating the potential outcomes of a structure-reactivity study on the alkylation of substituted this compound derivatives is presented below. It is important to emphasize that this table is illustrative and not based on reported experimental data.

Hypothetical Data on the Alkylation of Substituted this compound Derivatives

| Substituent (on Phenyl Ring) | Hammett Constant (σp) | Predicted Predominant Tautomer | Expected Major Alkylation Product | Predicted Relative Reaction Rate |

|---|---|---|---|---|

| 4-OCH₃ | -0.27 | Thiol | S-Alkylated | Moderate |

| 4-CH₃ | -0.17 | Thiol | S-Alkylated | Slow |

| H | 0.00 | Thiol/Thione Mixture | Mixture of S- and N-Alkylated | Baseline |

| 4-Cl | 0.23 | Thione | N-Alkylated | Fast |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenyl Phthalazine 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy offers valuable information about the number and types of hydrogen atoms in a molecule. In 4-Phenyl-phthalazine-1-thiol, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the phthalazine (B143731) and phenyl rings.

The aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents. The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms in the phthalazine ring and the sulfur substituent. The protons on the benzene (B151609) ring of the phthalazine moiety and the appended phenyl group will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.

A key feature in the ¹H NMR spectrum is the signal for the labile proton of the thiol (-SH) group or the N-H proton if the compound exists in its thione tautomeric form. This peak is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. In many heterocyclic systems, the equilibrium favors the thione form, which would result in an N-H proton signal, often observed further downfield (e.g., δ 12-14 ppm), rather than a thiol S-H proton signal (typically δ 1-5 ppm). researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the analysis of similar phthalazine and phenyl-substituted heterocyclic structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Phthalazine & Phenyl Rings) | 7.20 - 8.80 | Multiplet (m) |

| N-H Proton (Thione Tautomer) | 12.0 - 14.0 | Broad Singlet (br s) |

Note: The exact chemical shifts and coupling constants would require experimental data for the specific compound.

¹³C NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would display signals for each unique carbon atom. Aromatic carbons typically resonate in the range of 110-150 ppm.

The carbon atom attached to the sulfur atom (C1) is of particular interest. In the thione form, this carbon exists as a thiocarbonyl group (C=S) and is expected to be significantly deshielded, appearing far downfield in the spectrum, potentially in the range of 160-190 ppm. The chemical shifts of the carbons in the phthalazine ring are influenced by the adjacent nitrogen atoms, while the phenyl ring carbons will show shifts typical for substituted benzene. Quaternary carbons (those without attached protons) usually exhibit weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on typical values for related heterocyclic thiones.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thione Carbon) | 160 - 190 |

| Aromatic Carbons (Phthalazine & Phenyl Rings) | 120 - 150 |

| Quaternary Aromatic Carbons | 125 - 155 (typically weaker) |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would reveal the connectivity of protons within the phenyl ring and within the benzene portion of the phthalazine ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It is an essential tool for assigning which proton signal corresponds to which carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting different fragments of the molecule. For instance, it could show correlations between the protons on the phenyl ring and the phthalazine ring carbons, confirming the point of attachment. It would also be instrumental in confirming the assignment of the quaternary carbons by observing their long-range couplings to nearby protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Vibrations of Thiol/Thione and Phthalazine Moieties

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts.

Phthalazine Moiety: The phthalazine ring system gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. vscht.cz Aromatic C=C and C=N stretching vibrations produce a series of sharp bands in the 1400-1650 cm⁻¹ region. vscht.cz

Thiol/Thione Moiety: The presence of a thiol (-SH) or thione (C=S) group results in distinct spectral features. A weak absorption for the S-H stretch would be expected around 2550-2600 cm⁻¹, though this band is often not prominent. mdpi.com Conversely, if the molecule exists in the thione form, a strong N-H stretching band would appear in the 3100-3400 cm⁻¹ region, often broadened due to hydrogen bonding. The C=S stretching vibration is typically found in the 1050-1250 cm⁻¹ region. researchgate.net The Raman spectrum is particularly useful for detecting the S-H and C=S vibrations. researchgate.net

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| N-H (Thione) | Stretching | 3100 - 3400 (broad) |

| S-H (Thiol) | Stretching | 2550 - 2600 (weak) |

| C=C / C=N (Aromatic) | Stretching | 1400 - 1650 |

| C=S (Thione) | Stretching | 1050 - 1250 |

Tautomeric Form Determination

Spectroscopic methods are essential for determining the predominant tautomeric form (thiol vs. thione) of this compound in different states (solid vs. solution). The thione tautomer is often more stable in similar heterocyclic systems. researchgate.netjocpr.com

IR/Raman Spectroscopy: The key to distinguishing the tautomers is to search for bands corresponding to either the S-H or the N-H group. The presence of a broad band in the 3100-3400 cm⁻¹ region (N-H stretch) and the absence of a weak band around 2550 cm⁻¹ (S-H stretch) would strongly indicate that the thione form is dominant. researchgate.net

NMR Spectroscopy: As mentioned previously, ¹H NMR spectroscopy provides a clear distinction. The observation of a low-field, exchangeable proton signal (δ > 10 ppm) is characteristic of an N-H proton in a thione-type structure. researchgate.net The ¹³C NMR chemical shift of the C1 carbon is also diagnostic; a signal in the 160-190 ppm range points to a C=S bond, confirming the thione tautomer.

By combining these spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, including the definitive assignment of its preferred tautomeric form.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound and its derivatives by providing information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The fragmentation patterns observed under electron impact (EI) ionization are particularly informative for structural confirmation.

In the mass spectrum of phthalazine derivatives, the molecular ion peak is typically prominent. The fragmentation of the core phthalazine structure often proceeds through characteristic pathways. For instance, studies on related phthalazine-1,4-dione derivatives have shown common fragmentation patterns that can be extrapolated to understand the behavior of this compound. raco.catresearchgate.net

A plausible fragmentation pathway for this compound would initiate with the molecular ion. Key fragmentation steps would likely involve the cleavage of the phenyl and thiol substituents, as well as the fragmentation of the heterocyclic phthalazine ring. The loss of a sulfur atom or a thiol radical (•SH) from the parent molecule is a probable initial fragmentation step. Subsequent fragmentation could involve the loss of nitrogen gas (N₂) from the phthalazine ring, a common fragmentation for nitrogen-containing heterocyclic compounds.

Another significant fragmentation pathway for related phthalazine structures involves the cleavage that leads to the formation of a stable phthalamide (B166641) radical cation. raco.cat For this compound, fragmentation could also lead to the generation of a stable phenyl cation (C₆H₅⁺) or related aromatic fragments. The precise fragmentation pattern provides a fingerprint that can be used to identify the compound and distinguish it from its isomers and related derivatives.

Below is a table summarizing plausible key fragments for this compound based on the fragmentation of related phthalazine structures.

| Fragment Ion | Proposed Structure | Plausible m/z | Significance |

| [M]⁺ | C₁₄H₁₀N₂S⁺ | 238 | Molecular Ion |

| [M-S]⁺ | C₁₄H₁₀N₂⁺ | 206 | Loss of Sulfur |

| [M-SH]⁺ | C₁₄H₉N₂⁺ | 205 | Loss of Thiol Radical |

| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Phenyl Cation |

| [Phthalazine core fragment] | C₈H₅N₂⁺ | 129 | Fragment of the phthalazine ring after loss of phenyl and thiol groups |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of this compound. The UV-Vis spectrum reveals information about the electronic transitions between molecular orbitals, which are characteristic of the compound's chromophoric systems. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* electronic transitions associated with its aromatic and heterocyclic systems. The phthalazine ring itself is a significant chromophore, as is the appended phenyl group.

The π→π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The conjugation between the phenyl ring and the phthalazine system is expected to result in a red shift (bathochromic shift) of these absorption bands compared to the individual, unconjugated chromophores.

The n→π* transitions are generally of lower intensity and occur at longer wavelengths (lower energy). These transitions involve the excitation of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. The presence of the thiol group (-SH) can also influence the electronic spectrum, potentially introducing additional n→π* transitions or modifying the existing ones.

The solvent used for spectral acquisition can have a significant effect on the positions and intensities of the absorption bands, particularly for n→π* transitions, due to solvent-solute interactions.

The following table summarizes the expected electronic transitions for this compound.

| Type of Transition | Associated Chromophore | Expected Wavelength Region | Expected Intensity |

| π→π | Phenyl ring and Phthalazine system | Shorter Wavelength (UV) | High |

| n→π | Nitrogen and Sulfur heteroatoms | Longer Wavelength (UV-Vis) | Low to Medium |

Insufficient Information Available to Generate Requested Article on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the coordination chemistry of the compound this compound. As a result, it is not possible to generate a detailed and scientifically accurate article that adheres to the specific outline provided in the user's request.

The user's instructions mandated a thorough and informative article structured around the following core outline:

Coordination Chemistry of 4 Phenyl Phthalazine 1 Thiol As a Ligand

Structural Analysis of Coordination Compounds

Ligand Field Theory Applications in Complex Characterization

To fulfill the user's request, specific research findings, including experimental procedures, characterization data (such as spectroscopic and crystallographic data), and theoretical analyses for complexes of 4-Phenyl-phthalazine-1-thiol would be necessary. Without such information, any attempt to generate the requested article would rely on speculation and extrapolation from related but distinct chemical compounds. This would not meet the required standards of scientific accuracy and would violate the explicit instruction to focus solely on the chemical compound “this compound”.

Therefore, due to the absence of specific and detailed research on the coordination chemistry of this compound, the generation of the requested article is not feasible at this time. Further experimental research and publication in this specific area would be required to provide the necessary information.

Lack of Specific Research Data Hinders Analysis of this compound Metal Complex Stability and Reactivity

A thorough review of available scientific literature reveals a significant gap in the specific experimental data required to detail the stability and reactivity of metal complexes formed with the ligand this compound. While the broader fields of coordination chemistry, phthalazine (B143731) derivatives, and thiol-containing ligands are well-documented, specific research findings, including stability constants and kinetic data for the metal complexes of this particular ligand, are not presently available in the public domain.

The stability of a metal complex in solution is a critical parameter, quantitatively expressed by its stability constant (or formation constant). This value provides insight into the equilibrium of the complex formation and its likelihood to remain intact in a given environment. Similarly, the reactivity of a complex, which includes its susceptibility to ligand substitution or redox reactions, is elucidated through kinetic studies. These investigations determine the rates and mechanisms of reactions, offering a deeper understanding of the complex's dynamic behavior.

The reactivity of these hypothetical complexes would likewise be dependent on these factors. For instance, the lability of the complex (the ease with which its ligands can be replaced) is often correlated with the electronic structure of the central metal ion. The presence of the thiol group might also impart specific reactivity, such as sensitivity to oxidation or the ability to form bridges between metal centers.

However, without specific experimental studies on the coordination chemistry of this compound, any discussion on the stability and reactivity of its metal complexes remains speculative. Detailed research, including spectrophotometric or potentiometric titrations to determine stability constants and stopped-flow or NMR spectroscopy to investigate reaction kinetics, is necessary to provide the scientifically accurate and detailed information required for a comprehensive analysis.

Supramolecular Chemistry and Solid State Structures Involving 4 Phenyl Phthalazine 1 Thiol

Intermolecular Interactions in Crystal Lattices

The solid-state packing of 4-phenyl-phthalazine-1-thiol is expected to be dominated by a combination of hydrogen bonds, π-π stacking, and van der Waals forces. The thione tautomer, 4-phenyl-2H-phthalazine-1-thione, is often more stable in the solid state for related heterocyclic systems and presents a rich array of hydrogen bonding opportunities. The arrangement of molecules in the crystal lattice will be a balance of these interactions to achieve the most thermodynamically stable packing. In analogous condensed phthalazine (B143731) compounds, crystal packing can be described as forming distinct layers connected by these non-covalent interactions. ias.ac.in

Hydrogen Bonding Networks (e.g., N–H···S, C–H···O)

Hydrogen bonding is anticipated to be a primary directing force in the crystal assembly of this compound. The thione tautomer possesses an N–H group, which is a strong hydrogen bond donor. The sulfur atom of the thione group and the sp²-hybridized nitrogen atom of the phthalazine ring are effective hydrogen bond acceptors.

N–H···S Interactions : This is a highly probable and significant interaction. In the solid state, molecules can form robust centrosymmetric dimers or extended chains through N–H···S hydrogen bonds. This type of interaction is a key feature in the crystal engineering of many sulfur-containing heterocyclic compounds.

N–H···N Interactions : The non-protonated nitrogen atom in the phthalazine ring can also act as an acceptor, leading to N–H···N linkages that could form alternative packing motifs or contribute to more complex, three-dimensional networks. ias.ac.in

| Potential Hydrogen Bond | Donor | Acceptor | Significance |

| N–H···S | N-H (Thione) | S (Thione) | Strong, likely to form primary synthons (dimers, chains) |

| N–H···N | N-H (Thione) | N (Phthalazine ring) | Moderate strength, contributes to network formation |

| C–H···S | C-H (Aromatic) | S (Thione) | Weak, contributes to packing stabilization |

| C–H···N | C-H (Aromatic) | N (Phthalazine ring) | Weak, contributes to packing stabilization |

| C–H···π | C-H (Aromatic) | π-system (Aromatic rings) | Weak, contributes to packing stabilization |

π-π Stacking Interactions

The presence of two significant aromatic systems—the phenyl group and the benzene (B151609) ring of the phthalazine core—makes π-π stacking a critical factor in the supramolecular assembly. ias.ac.in These interactions arise from the electrostatic attraction between the electron-rich π-clouds and electron-poor σ-frameworks of adjacent aromatic rings.

In the crystal lattice, these rings are likely to arrange in a parallel-displaced or T-shaped configuration to maximize attractive forces and minimize repulsion. The dihedral angle between the phenyl ring and the phthalazine moiety will influence the specific geometry of these stacking interactions. In a related compound, 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, the dihedral angle between the methylphenyl ring and the phenyl ring of the phthalazinone moiety is 53.93 (9)°. researchgate.net This type of interaction is fundamental in building columnar or layered structures in the solid state.

Co-crystallization and Host-Guest Chemistry

While no specific studies on the co-crystallization or host-guest chemistry of this compound have been reported, the molecule's structural features make it a promising candidate for these applications.

Co-crystallization is a technique used to design multi-component crystalline solids by combining an active pharmaceutical ingredient (API) with a benign co-former in the same crystal lattice. tbzmed.ac.ir The components are held together by non-covalent interactions, most commonly hydrogen bonding. tbzmed.ac.ir Given that this compound has both strong hydrogen bond donor (N-H) and acceptor (C=S, N) sites, it could readily form co-crystals with co-formers containing complementary functional groups like carboxylic acids, amides, or other heterocycles. The formation of robust supramolecular synthons, such as the carboxylic acid-aromatic nitrogen heterosynthon, could be exploited to modify the physicochemical properties of the compound. tbzmed.ac.ir

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a supramolecular assembly. While a single molecule of this compound is unlikely to act as a host for anything other than small solvent molecules, its self-assembly through the interactions described above could potentially create voids or channels in the crystal lattice capable of accommodating small guest molecules. However, literature describing such behavior for this specific compound is not currently available.

Polymorphism and Crystallization Engineering

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. These different forms, or polymorphs, can have distinct physicochemical properties. The potential for varied and competing intermolecular interactions in this compound suggests a high likelihood of polymorphism.

Different arrangements of hydrogen bonds (e.g., N–H···S chains vs. N–H···N dimers) or different π-π stacking geometries could give rise to multiple, stable crystalline forms. researchgate.net The specific tautomer (thiol or thione) that crystallizes could also lead to different polymorphs.

Crystallization engineering focuses on controlling the crystallization process to obtain a desired crystal form with specific properties. This can be achieved by manipulating parameters such as solvent, temperature, cooling rate, and the presence of additives. For this compound, the choice of solvent could significantly influence which polymorph is formed by competing with or promoting certain intermolecular interactions. For instance, a hydrogen-bond-accepting solvent might disrupt the formation of N–H···S bonds, favoring a different packing arrangement. To date, specific studies applying crystallization engineering techniques to this compound have not been documented in the literature.

Computational and Theoretical Investigations of 4 Phenyl Phthalazine 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations have become essential for investigating the structural and electronic properties of heterocyclic compounds. nih.gov These computational methods allow for the determination of molecular geometries, energy levels, and other physicochemical parameters from first principles.

Density Functional Theory (DFT) is a widely used computational method for studying phthalazine (B143731) derivatives due to its balance of accuracy and computational efficiency. nih.govias.ac.in DFT calculations are employed to optimize the molecular structure of the compound, determining its most stable geometric configuration. ias.ac.in The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly utilized in these studies. ias.ac.insemanticscholar.org Such calculations provide a foundational understanding of the molecule's structural parameters.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is one such ab initio approach that has been used for calculations on related heterocyclic structures. semanticscholar.orgnih.gov These methods are fundamental in computational chemistry and provide a valuable, albeit often more computationally intensive, alternative to DFT for calculating molecular properties and wavefunctions.

The accuracy of both DFT and ab initio calculations is highly dependent on the chosen basis set, which describes the atomic orbitals of the system. The selection of a basis set and level of theory involves a compromise between computational cost and the desired accuracy of the results. mdpi.com For molecules of this type, Pople-style basis sets are frequently employed. Examples include:

6-31G(p,d): A split-valence basis set with polarization functions on heavy atoms (p) and hydrogen atoms (d), used in studies of condensed phthalazines. ias.ac.in

6-311G :* This basis set offers a more flexible description of the valence electrons and includes polarization functions. semanticscholar.org

6-311+G(d,p): An even more extensive basis set that includes diffuse functions (+) to better describe anions and weak interactions, along with polarization functions. nih.gov

The combination of a functional (like B3LYP) and a basis set (like 6-311+G(d,p)) defines the level of theory for the calculation. nih.gov

Electronic Structure Analysis

Quantum chemical calculations enable a detailed analysis of the electronic properties of 4-Phenyl-phthalazine-1-thiol, which are key to understanding its reactivity and potential applications.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity of a molecule. researchgate.netnih.gov

HOMO: Represents the ability of a molecule to donate an electron. Its energy level is associated with the ionization potential. mdpi.com

LUMO: Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comaimspress.com A small energy gap indicates that a molecule has high chemical reactivity, high polarizability, and is considered a "soft" molecule. mdpi.comnih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity, characteristic of a "hard" molecule. mdpi.com This analysis helps predict how the molecule will interact with other species. nih.gov

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Correlates with electron-donating ability |

| LUMO Energy | ELUMO | Correlates with electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability mdpi.comnih.gov |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. mdpi.comaimspress.com An MESP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. nih.gov

The different colored regions on the MESP surface signify:

Red: Regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. nih.govresearchgate.net

Blue: Regions of most positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. nih.govresearchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MESP analysis would likely show negative potential (red) around the nitrogen and sulfur atoms due to their high electronegativity, identifying them as potential sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. nih.gov This analysis provides a clear visual guide to the molecule's chemical reactivity. mdpi.com

| Color | Electrostatic Potential | Interpretation | Predicted Interaction |

|---|---|---|---|

| Red | Negative | Electron-rich region | Susceptible to electrophilic attack nih.gov |

| Blue | Positive | Electron-poor region | Susceptible to nucleophilic attack nih.gov |

| Green | Neutral | Region of intermediate potential | Less likely to be a primary reactive site |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. scielo.org.zasemanticscholar.orgnih.gov This analysis provides a detailed picture of the electronic structure by examining the interactions between filled donor NBOs and empty acceptor NBOs. For a molecule like this compound, NBO analysis can elucidate the stability contributions from intramolecular charge transfer events, such as the delocalization of lone pair electrons from nitrogen and sulfur atoms into the aromatic rings.

In studies of related heterocyclic compounds, NBO analysis has been employed to understand the stability arising from hyperconjugative interactions and to analyze the nature of chemical bonds. semanticscholar.org For this compound, this analysis would be particularly useful in quantifying the electronic effects of the phenyl substituent on the phthalazine core and in understanding the electronic distribution in its different tautomeric forms (thiol vs. thione), which is critical for its reactivity and binding capabilities. nih.govnih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical prediction of spectroscopic data is a cornerstone of computational chemistry, allowing for the verification of molecular structures and the interpretation of experimental results. Density Functional Theory (DFT) is a widely used method for these predictions. semanticscholar.orgresearchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov For this compound, these calculations would predict the resonance frequencies for the protons and carbons in the phenyl and phthalazine rings, as well as for the thiol group, providing a theoretical spectrum that can be compared with experimental data for structural confirmation. nih.govnih.gov

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. scielo.org.za For this compound, this would involve identifying the characteristic stretching and bending frequencies for C-H bonds in the aromatic rings, C=N and C=C bonds within the phthalazine core, and the C-S and S-H bonds of the thiol group (or the C=S and N-H of the thione tautomer). These predicted frequencies, when scaled appropriately, show good agreement with experimental FT-IR spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govresearchgate.net This analysis calculates the excitation energies and oscillator strengths of electronic transitions, typically the π→π* and n→π* transitions in aromatic heterocyclic systems. For this compound, TD-DFT can predict the maximum absorption wavelengths (λmax), helping to interpret the experimental UV-Vis spectrum and understand the electronic transitions responsible for its absorption properties. scielo.org.zaresearchgate.net

Tautomeric Equilibrium Modeling

Heterocyclic compounds containing a thiol group adjacent to a nitrogen atom, such as this compound, can exist in a tautomeric equilibrium between the thiol (-N=C-SH) and thione (-NH-C=S) forms. nih.govcdnsciencepub.com The position of this equilibrium is crucial as the two tautomers have different electronic properties, hydrogen bonding capabilities, and metal-coordinating abilities, which directly impacts their biological activity.

Computational modeling, primarily using DFT and other electronic structure methods, is used to investigate this tautomerism. nih.gov These methods can calculate the relative energies and thermodynamic stabilities of the different tautomers in the gas phase and in various solvents. nih.gov Studies on similar heterocyclic thiones have shown that the thione form is often the more stable species in the gas phase. nih.gov Computational analysis can also determine the energy barriers for the proton transfer between the tautomers, providing insight into the kinetics of the isomerization process. nih.gov

Molecular Dynamics Simulations (for conformational studies and interactions)

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. In the context of drug design, MD simulations are invaluable for validating the stability of a ligand-receptor complex obtained from molecular docking. nih.govrsc.orgresearchgate.net By simulating the movement of atoms over time, MD can assess the conformational flexibility of the ligand and the receptor, confirming that the binding pose is stable and maintained throughout the simulation. dntb.gov.uaresearchgate.net

For derivatives of this compound, MD simulations have been used to explore their interactions with kinase targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.orgresearchgate.net These simulations provide insights into the stability of key hydrogen bonds and hydrophobic interactions within the binding site and can calculate binding free energies (e.g., using MM-GBSA methods), which offer a more rigorous prediction of binding affinity than docking scores alone. dntb.gov.uaresearchgate.net

Ligand-Receptor Interaction Modeling

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a target receptor. It is extensively used to study the interactions of phthalazine derivatives with various biological targets.

Microbial Enzymes: Phthalazine derivatives have been investigated as potential antimicrobial agents. ekb.eg Docking studies have shown that these compounds can form strong binding interactions with key microbial enzymes. ekb.eg For instance, derivatives have been docked against bacterial DNA gyrase, a crucial enzyme for DNA synthesis, and fungal enzymes like Lanosterol 14-demethylase (CYP51), a key target for antifungal drugs. nih.govfrontiersin.org Docking simulations help identify the specific interactions that contribute to the inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Aspergillus niger. ekb.egnih.gov

| Target Enzyme | Organism | Key Interaction Types | Reference |

|---|---|---|---|

| DNA Gyrase | Bacteria (general) | Hydrogen bonding, Pi-Alkyl interactions | nih.gov |

| Lanosterol 14-demethylase (CYP51) | Candida albicans | Hydrogen bonding, Allosteric residue interactions | frontiersin.org |

| Tyrosinase | Mushroom | Hydrogen bonding, Hydrophobic interactions | mdpi.com |

| Dihydrofolate reductase | Staphylococcus aureus | Binding affinity prediction | rdd.edu.iq |

PARP-1: The phthalazinone scaffold, a close analogue of the thione form of this compound, is a well-established pharmacophore for inhibiting Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. jst.go.jprsc.org Numerous molecular docking studies have been performed on phthalazinone derivatives, including the approved drug Olaparib, to understand their binding mode within the NAD⁺-binding pocket of PARP-1. jst.go.jpdntb.gov.uabenthamdirect.comnih.gov These studies consistently show that the phthalazinone core forms crucial hydrogen bonds with backbone residues like Gly863 and Ser904, while other parts of the molecule engage in hydrophobic and pi-stacking interactions. benthamdirect.comresearchgate.net

FAK: While specific docking studies of this compound with Focal Adhesion Kinase (FAK) are not widely reported, the phthalazine scaffold is a known kinase inhibitor. Extensive docking and simulation studies have been performed on phthalazine derivatives targeting other kinases, such as VEGFR-2. nih.govrsc.orgresearchgate.netekb.eg Given the structural similarities within the ATP-binding sites of many kinases, these studies serve as an excellent model. They reveal that the phthalazine ring typically occupies the ATP binding region, forming hydrogen bonds with hinge region residues (e.g., Cys919 in VEGFR-2) and hydrophobic interactions in adjacent pockets. nih.govekb.eg

The analysis of docking results provides detailed information about the binding site and the specific molecular interactions that stabilize the ligand-receptor complex. For phthalazine derivatives, these analyses have revealed common interaction patterns across different enzyme families.

In PARP-1 inhibitors, the phthalazinone core acts as a hydrogen bond acceptor and donor, interacting with key amino acids in the nicotinamide binding region. jst.go.jpbenthamdirect.com Hydrophobic interactions and pi-pi stacking with residues such as Tyr907 are also critical for high-affinity binding. benthamdirect.com Allosteric communication between the NAD⁺ pocket and the DNA-binding site is a crucial aspect of PARP-1 inhibition driven by these compounds. nih.gov

For microbial enzymes, docking studies identify both conserved and unique interactions. For example, in fungal CYP51, interactions with active site residues and surrounding allosteric residues contribute to binding affinity. frontiersin.org In bacterial DNA gyrase, hydrogen bonds and pi-alkyl interactions with residues like Alanine are observed. nih.gov

| Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| PARP-1 | Gly863, Ser904 | Hydrogen Bond | benthamdirect.com |

| Tyr896, Tyr907 | Pi-Pi Stacking | benthamdirect.com | |

| VEGFR-2 (Kinase Model) | Glu885, Asp1046, Cys919 | Hydrogen Bond | ekb.eg |

| Val848, Leu1035, Phe918 | Hydrophobic Interaction | nih.gov | |

| Bacterial DNA Gyrase | Alanine (588) | Hydrogen Bond | nih.gov |

| Multiple | Pi-Alkyl Interactions | nih.gov | |

| Mushroom Tyrosinase | His263 | Hydrogen Bond | mdpi.com |

| Met280, Val283 | Hydrophobic Interaction | mdpi.com |

Mechanisms of Biological Interactions of 4 Phenyl Phthalazine 1 Thiol and Its Derivatives

Enzyme Inhibition Mechanisms

Poly(ADP-ribose) polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In the context of cancer therapy, inhibiting PARP, particularly PARP-1, can lead to the death of cancer cells that have deficiencies in other DNA repair pathways, a concept known as synthetic lethality. Phthalazinone derivatives have emerged as potent PARP-1 inhibitors.

One study detailed the synthesis of two series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones, which were evaluated for their anti-proliferative activity against A549 lung carcinoma cells. Several of these compounds demonstrated significant cytotoxic activity and were further assessed for their PARP-1 inhibitory potential. Notably, compound 11c from the 4-phenylphthalazin-1-one series was identified as a highly potent PARP-1 inhibitor, with an IC₅₀ value of 97 nM. This potency was found to be greater than that of the clinically approved PARP inhibitor, Olaparib (IC₅₀ = 139 nM) ekb.eg. Molecular docking studies of compound 11c within the active site of PARP-1 helped to elucidate the probable binding mode responsible for its inhibitory activity ekb.eg.

Aldose Reductase (AR) Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The conversion of glucose to sorbitol by aldose reductase can lead to osmotic stress and the generation of reactive oxygen species, contributing to diabetic complications such as retinopathy, neuropathy, and nephropathy. Consequently, inhibitors of aldose reductase are of significant therapeutic interest.

A series of N-substituted phthalazine (B143731) sulfonamide derivatives have been evaluated for their potential to inhibit aldose reductase. These compounds demonstrated excellent activity against the enzyme, with Kᵢ constants ranging from 67.73 to 495.20 nM. Among the synthesized derivatives, 4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide (5e) and 1,4-dioxo-3-(4-sulfamoylbenzoyl)-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (5f) displayed prominent inhibitory activity. Their Kᵢ values of 67.73 nM and 148.20 nM, respectively, indicated that they were significantly more potent than Epalrestat (Kᵢ = 852.50 nM), which is a commercially available aldose reductase inhibitor researchgate.netnih.gov. The potent inhibitory action of these phthalazine derivatives highlights their potential for development as therapeutic agents to mitigate diabetic complications researchgate.net.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signal transduction pathways. Inhibition of specific PDE isoforms, such as PDE4, has been pursued as a therapeutic strategy for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Several phthalazinone derivatives have been synthesized and evaluated as inhibitors of Aurora kinases.

In one study, a series of 2,4-disubstituted phthalazinones were investigated for their antiproliferative and Aurora kinase inhibitory activities. Among these, the compound N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (12c) was found to be a potent inhibitor of both Aurora A (AurA) and Aurora B (AurB) kinases, with IC₅₀ values of 118 ± 8.1 nM and 80 ± 4.2 nM, respectively. This compound exhibited more potent antiproliferative activity against a panel of five cancer cell lines (HeLa, A549, HepG2, LoVo, and HCT116) than the reference compound VX-680 nih.gov.

Another series of novel 4-substituted phthalazinones were synthesized and evaluated as Aurora B kinase inhibitors. The compound 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b) showed moderate Aurora B inhibitory activity with an IC₅₀ value of 142 nM and exhibited the most potent anti-proliferative activity against HCT116 cells researchgate.net. These findings underscore the potential of the phthalazinone scaffold in developing effective Aurora kinase inhibitors for cancer therapy.

Vascular Endothelial Growth Factor Receptor (VEGFR) II Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Numerous phthalazine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.

In one study, a novel phthalazine derivative, compound 12b , demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 17.8 μM and an inhibition percentage of 95.2%, which was comparable to the multi-kinase inhibitor sorafenib (IC₅₀ of 32.1 μM and 94.7% inhibition) researchgate.net. Another investigation of phthalazine derivatives revealed compounds 2g and 4a to be the most potent inhibitors of VEGFR-2, with IC₅₀ values of 0.148 and 0.196 μM, respectively nih.gov.